Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate
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Overview
Description
Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate is a chemical compound with the molecular formula C17H23N3O2 and a molecular weight of 301.39 g/mol . It is a derivative of 1,8-naphthyridine, a heterocyclic aromatic compound, and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate typically involves the reaction of 1,8-naphthyridine with tert-butyl carbamate in the presence of a suitable base and solvent . The reaction conditions often include room temperature and a sealed, dry environment to ensure the purity and stability of the product . Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding naphthyridine derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate can be compared with other similar compounds, such as:
1,8-Naphthyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Carbamate derivatives: Compounds with different alkyl or aryl groups attached to the carbamate moiety, which can influence their reactivity and applications.
The uniqueness of this compound lies in its specific combination of the tert-butyl group and the 1,8-naphthyridine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[4-(1,8-naphthyridin-2-yl)butyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-11-5-4-8-14-10-9-13-7-6-12-18-15(13)20-14/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFIWUBNCKAAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1=NC2=C(C=CC=N2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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